molecular formula C36H38N4O2 B12454352 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide

N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide

Cat. No.: B12454352
M. Wt: 558.7 g/mol
InChI Key: UWROBCNWGGDTIE-UHFFFAOYSA-N
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Description

N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide is a complex organic compound with a unique structure that combines cyclohexane, phenyl, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of phenyl and cyclohexane groups through a series of coupling reactions. Key reagents often include cyclohexanecarboxylic acid, phenylboronic acid, and various amines. Reaction conditions may involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide is unique due to its combination of cyclohexane, phenyl, and pyrimidine moieties, which confer specific chemical and biological properties. Unlike simpler compounds, its complex structure allows for diverse interactions and applications in various fields.

Properties

Molecular Formula

C36H38N4O2

Molecular Weight

558.7 g/mol

IUPAC Name

N-[3-[6-[3-(cyclohexanecarbonylamino)phenyl]-2-phenylpyrimidin-4-yl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C36H38N4O2/c41-35(26-14-6-2-7-15-26)37-30-20-10-18-28(22-30)32-24-33(40-34(39-32)25-12-4-1-5-13-25)29-19-11-21-31(23-29)38-36(42)27-16-8-3-9-17-27/h1,4-5,10-13,18-24,26-27H,2-3,6-9,14-17H2,(H,37,41)(H,38,42)

InChI Key

UWROBCNWGGDTIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)NC(=O)C6CCCCC6

Origin of Product

United States

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